molecular formula C4H9Cl2LiMg B1401458 Lithium;magnesium;butane;dichloride CAS No. 1032768-06-1

Lithium;magnesium;butane;dichloride

Cat. No.: B1401458
CAS No.: 1032768-06-1
M. Wt: 159.3 g/mol
InChI Key: YMUBDNJWWYNAOA-UHFFFAOYSA-L
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Description

Lithium;magnesium;butane;dichloride is a complex organometallic compound with the molecular formula C4H9Cl2LiMg . It is also known by its IUPAC name, This compound . This compound is part of the broader family of organometallic reagents, which are widely used in organic synthesis due to their reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of lithium;magnesium;butane;dichloride typically involves the reaction of butylmagnesium chloride with lithium chloride in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent the highly reactive intermediates from reacting with moisture or oxygen . The general reaction can be represented as:

C4H9MgCl+LiClC4H9Cl2LiMg\text{C4H9MgCl} + \text{LiCl} \rightarrow \text{C4H9Cl2LiMg} C4H9MgCl+LiCl→C4H9Cl2LiMg

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and solvent purity, to ensure high yields and product purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;magnesium;butane;dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions using solvents like THF or diethyl ether to stabilize the reactive intermediates .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reactants and conditions used. For example, reactions with carbonyl compounds can yield alcohols, while reactions with alkyl halides can produce substituted butane derivatives .

Mechanism of Action

The mechanism of action of lithium;magnesium;butane;dichloride involves the interaction of its reactive centers (lithium and magnesium) with electrophilic substrates. The lithium ion can coordinate with electron-rich sites, while the magnesium center can facilitate nucleophilic attacks. This dual reactivity allows the compound to participate in a wide range of chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lithium;magnesium;butane;dichloride is unique due to its dual reactivity, combining the properties of both lithium and magnesium reagents. This allows for more versatile and selective reactions compared to single-metal reagents .

Properties

IUPAC Name

lithium;magnesium;butane;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9.2ClH.Li.Mg/c1-3-4-2;;;;/h3H,4H2,1-2H3;2*1H;;/q-1;;;+1;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUBDNJWWYNAOA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC[CH-]C.[Mg+2].[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9Cl2LiMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium;magnesium;butane;dichloride
Reactant of Route 2
Lithium;magnesium;butane;dichloride
Reactant of Route 3
Lithium;magnesium;butane;dichloride
Reactant of Route 4
Lithium;magnesium;butane;dichloride
Reactant of Route 5
Lithium;magnesium;butane;dichloride
Reactant of Route 6
Lithium;magnesium;butane;dichloride

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